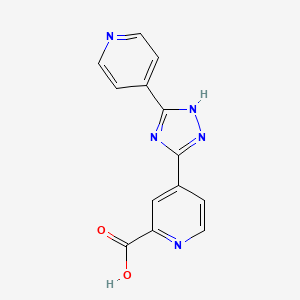

Topiroxostat impurity I

Description

BenchChem offers high-quality Topiroxostat impurity I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Topiroxostat impurity I including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPYIXOHODPLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of Topiroxostat Impurity I

Abstract

The quality, safety, and efficacy of active pharmaceutical ingredients (APIs) are directly influenced by the presence of impurities.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity exceeding specific thresholds.[2][3] This technical guide provides an in-depth, systematic approach to the structure elucidation of a potential process-related impurity in Topiroxostat, a selective xanthine oxidase inhibitor used for treating hyperuricemia and gout.[4][5] By synthesizing data from a multi-technique analytical workflow—including High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy—we will navigate the process from initial detection to the definitive structural assignment of a hypothesized impurity, herein designated as "Impurity I."

Introduction: The Imperative of Impurity Profiling in Topiroxostat

Topiroxostat, chemically known as 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, is a non-purine selective inhibitor of xanthine oxidase that effectively reduces serum urate levels.[4][6] The synthesis of such a heterocyclic molecule involves multiple steps, creating a landscape where by-products, unreacted intermediates, or degradation products can emerge.[7][] These components, if not adequately controlled, can compromise the final drug substance's quality and potentially introduce safety risks.[1]

The ICH Q3A(R2) guideline establishes a clear framework for the control of impurities, setting thresholds for reporting, identification, and qualification.[2][9] For any impurity found at a level of 0.10% or higher, structural identification is typically required.[1] This guide simulates a real-world scenario where a previously unknown impurity, "Impurity I," is detected in a Topiroxostat batch above the identification threshold, necessitating a full structural investigation.

Based on common synthetic pathways for Topiroxostat, which often involve the coupling of a picolinonitrile moiety with a triazole precursor, a plausible process-related impurity could arise from a variation in the starting materials.[7][10] For the purpose of this guide, we will hypothesize that Impurity I is 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)nicotinonitrile , an isomer of Topiroxostat where the cyano group is at the 3-position of the pyridine ring instead of the 2-position. This scenario provides a robust and instructive case study for elucidation.

Stage 1: Detection and Isolation of Impurity I

The first step in any impurity investigation is its detection and subsequent isolation in sufficient quantity and purity for spectroscopic analysis.[11]

High-Performance Liquid Chromatography (HPLC) for Detection

A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is the cornerstone of impurity profiling.[12][13] Such a method is designed to separate the API from all potential process-related and degradation impurities.

Protocol 1: Analytical RP-HPLC Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-30 min: 10% B to 50% B

-

30-31 min: 50% B to 10% B

-

31-40 min: Hold at 10% B

-

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 272 nm.[15]

-

Column Temperature: 30°C.[15]

In our hypothetical analysis, this method reveals a peak for Topiroxostat at a retention time (RT) of approximately 7.0 minutes and an unknown peak, Impurity I, at a slightly different RT, with a relative area of ~0.15%. This level exceeds the ICH identification threshold, triggering the need for structural elucidation.[16][17]

Isolation via Preparative HPLC

To obtain the milligram quantities of Impurity I needed for NMR analysis, the analytical method is scaled up to preparative HPLC.

Protocol 2: Preparative HPLC Isolation

-

Concentrate the impurity by dissolving a larger quantity of the API batch in a suitable solvent (e.g., DMSO/Methanol).

-

Adapt the analytical HPLC method to a larger dimension column (e.g., C18, 250 mm x 21.2 mm).

-

Adjust the flow rate (e.g., to 15-20 mL/min) and injection volume to maximize throughput while maintaining resolution between Topiroxostat and Impurity I.

-

Collect the fractions corresponding to the Impurity I peak using a fraction collector.

-

Pool the relevant fractions and remove the solvent under reduced pressure (e.g., via rotary evaporation or lyophilization) to yield the isolated solid impurity.

-

Confirm the purity of the isolated fraction using the analytical HPLC method.

Stage 2: Molecular Formula Determination with Mass Spectrometry

With the impurity isolated, the next crucial step is determining its molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[18][19]

Rationale for LC-HRMS Analysis

HRMS provides highly accurate mass measurements (typically < 5 ppm error), which allows for the confident assignment of a molecular formula.[18] Tandem MS (MS/MS) experiments further provide fragmentation data, offering clues about the molecule's substructures.

Protocol 3: LC-HRMS Analysis

-

LC System: UPLC/UHPLC for fast separation.

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis:

-

Acquire a full scan MS spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate a fragmentation pattern.

-

Data Interpretation

Topiroxostat (Reference):

-

Molecular Formula: C₁₃H₈N₆

-

Exact Mass: 248.0865

-

Observed [M+H]⁺: m/z 249.0938

Impurity I (Hypothetical Data):

-

The full scan HRMS spectrum of Impurity I shows a prominent protonated molecular ion at m/z 249.0937 .

-

This accurate mass corresponds to a predicted molecular formula of C₁₃H₉N₆ (for the [M+H]⁺ ion), which is identical to that of Topiroxostat. This strongly suggests that Impurity I is an isomer of the parent drug.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) |

| Topiroxostat | C₁₃H₈N₆ | 249.0938 | 249.0938 | 0.0 |

| Impurity I | C₁₃H₈N₆ | 249.0938 | 249.0937 | -0.4 |

The MS/MS fragmentation pattern of Impurity I would be compared to that of Topiroxostat. While isomers can sometimes produce similar fragments, differences in fragment intensities or the presence of unique product ions can provide initial evidence for the structural difference. However, for definitive elucidation of isomers, NMR is indispensable.[20]

Stage 3: Definitive Structure Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure, providing atom-level information on connectivity and spatial relationships.[20] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.[11]

Protocol 4: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of isolated Impurity I in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Spectrometer: 400 MHz or higher field strength.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, typically through 2 or 3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH), which is critical for piecing together the molecular skeleton.

-

Spectral Interpretation: The Isomeric Puzzle

Since Impurity I is hypothesized to be a positional isomer of Topiroxostat, the NMR spectra will be very similar but with critical, subtle differences in the chemical shifts and coupling patterns of the protons on the substituted pyridine ring.

Expected NMR Data for the Pyridine Rings:

-

Topiroxostat (2-cyano-4-substituted pyridine): This ring system has three aromatic protons. We expect to see a doublet, a singlet (or narrow doublet), and another doublet, with specific coupling constants.

-

Impurity I (3-cyano-4-substituted pyridine): This ring system also has three aromatic protons. However, their positions relative to the cyano group and the triazole ring are different, leading to distinct chemical shifts and coupling patterns. We would expect two doublets and a singlet.

| Proton | Topiroxostat (Expected δ, Mult.) | Impurity I (Hypothesized δ, Mult.) | Rationale for Difference |

| H-2' | - | ~9.1 (s) | Proton adjacent to N and CN group, highly deshielded. |

| H-3' | ~8.9 (d) | - | - |

| H-5' | ~8.2 (dd) | ~8.8 (d) | Proton ortho to pyridine N. |

| H-6' | ~8.8 (d) | ~7.8 (d) | Proton ortho to the substituent. |

The Power of HMBC: The definitive proof comes from the long-range HMBC correlations. In Topiroxostat, the proton at the 3-position of the pyridine ring (H-3') would show a correlation to the carbon of the cyano group. For Impurity I, the proton at the 2-position (H-2') would show a correlation to the cyano carbon, confirming the isomeric structure.

Control of this impurity, therefore, hinges on implementing a stringent quality control check on the starting materials to quantify and limit the presence of the isomeric 4-chloro-3-cyanopyridine. This case study underscores the power of a systematic, multi-technique approach to impurity identification, ensuring the safety and quality of pharmaceutical products.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Link

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Link

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Link

-

National Center for Biotechnology Information. (n.d.). Topiroxostat. PubChem Compound Database. Link

-

Veeprho. (n.d.). Topiroxostat Impurities and Related Compound. Link

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Link

-

Google Patents. (n.d.). CN108017619B - Topiroxostat impurity and preparation method thereof. Link

-

Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Link

-

Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Link

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Link

-

YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Link

-

CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Link

-

Google Patents. (n.d.). CN105348264A - Synthetic method of topiroxostat. Link

-

SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Link

-

Google Patents. (n.d.). CN105301126A - Method for analyzing topiroxostat-related substances. Link

-

Pharmaffiliates. (n.d.). Topiroxostat-impurities. Link

-

Boc Sciences. (n.d.). Topiroxostat is an orally-administered, non-purine, selective xanthine oxidase (XO) inhibitor.

-

IJFMR. (2024). Development and Validation Rp-Hplc Method for the Estimation of Topiroxostat in Its Pharmacetical Dosage Form. Link

-

Google Patents. (n.d.). CN105367490A - New topiroxostat synthesis intermediate and preparation method thereof. Link

-

Google Patents. (n.d.). CN108017619A - A kind of Topiroxostat impurity and preparation method thereof. Link

-

Patsnap Synapse. (2024). What is the mechanism of Topiroxostat?. Link

-

PMDA. (2013). Report on the Deliberation Results. Link

-

ResearchGate. (n.d.). Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat. Link

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Link

-

Rui ming Pharmaceutical. (n.d.). Topiroxostat. Link

-

IJPSDR. (2025). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk an. Link

Sources

- 1. jpionline.org [jpionline.org]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. veeprho.com [veeprho.com]

- 5. What is the mechanism of Topiroxostat? [synapse.patsnap.com]

- 6. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 10. CN105367490A - New topiroxostat synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]

- 11. veeprho.com [veeprho.com]

- 12. ijfmr.com [ijfmr.com]

- 13. biotech-spain.com [biotech-spain.com]

- 14. CN105301126A - Method for analyzing topiroxostat-related substances - Google Patents [patents.google.com]

- 15. ijpsdronline.com [ijpsdronline.com]

- 16. CN108017619B - Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. synthinkchemicals.com [synthinkchemicals.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of a Key Topiroxostat Process Impurity (Impurity I)

Introduction

Overview of Topiroxostat

Topiroxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO), an enzyme critical to purine metabolism. The enzyme catalyzes the final two steps in the uric acid synthesis pathway: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By competitively inhibiting XO, Topiroxostat effectively reduces the production of uric acid, making it a cornerstone therapy for the management of hyperuricemia and gout.[1][2] Its clinical efficacy in lowering serum urate levels is well-documented, offering patients significant relief from the inflammatory and painful symptoms associated with urate crystal deposition.[3]

The Critical Role of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The safety and efficacy of any pharmaceutical product are inextricably linked to the purity of its Active Pharmaceutical Ingredient (API). Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, or degradation of the API over time.[2][] Even at trace levels, certain impurities can be toxic, genotoxic, or otherwise impact the stability and bioavailability of the drug product. Therefore, the identification, synthesis, characterization, and quantification of significant impurities are not merely a quality control exercise but a fundamental requirement for ensuring patient safety.

Identification of Topiroxostat Impurity I

The landscape of Topiroxostat-related substances includes process-related impurities and degradation products.[2] While various impurities are cataloged by pharmacopeias and commercial suppliers, the designation "Impurity I" is not universally standardized. For the purposes of this technical guide, we will focus on a well-documented process-related impurity, Topiroxostat Impurity F, as described in patent literature.[5][6] This impurity represents a structurally relevant compound formed during synthesis. Hereafter, this compound will be referred to as Impurity I .

This guide provides a detailed methodology for the directed synthesis of Impurity I, enabling its production as a reference standard. It further outlines a comprehensive characterization workflow to unequivocally confirm its structure and purity, empowering researchers and quality control professionals to effectively monitor and control this substance in the Topiroxostat API.

Chemical Structures:

-

Topiroxostat: 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile

-

Impurity I (Topiroxostat Impurity F): 4-(3-(Isonicotinoyl)-1H-1,2,4-triazol-5-yl)pyridine-2-carbonitrile

Synthesis and Purification of Topiroxostat Impurity I

Synthetic Strategy Rationale

The synthesis of Impurity I is approached via a two-step process utilizing commercially available starting materials, as outlined in the reference patent literature.[5][6] This pathway is selected for its straightforward reaction sequence and amenability to scale-up for the production of an analytical reference standard. The strategy involves the formation of an amidrazone intermediate followed by an acid-catalyzed cyclization to yield the final 1,2,4-triazole core structure of the impurity.

Synthetic Pathway Diagram

Caption: Synthetic workflow for Topiroxostat Impurity I.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is adapted from patent literature and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[5][6]

Step 1: Synthesis of Intermediate (b)

-

To a reaction vessel equipped with a stirrer and nitrogen inlet, add methanol as the solvent.

-

Add 2,6-dicyanopyridine (1.0 eq) and sodium methoxide (1.2 eq).

-

Stir the mixture at 20 ± 3 °C for 1-3 hours.

-

To this reaction mixture, add isoniazid (1.3-1.5 eq).

-

Heat the mixture to 30-60 °C and maintain for 1-3 hours until reaction completion is confirmed by TLC or HPLC.

-

Upon completion, remove the methanol by distillation under reduced pressure to obtain the solid intermediate compound (b).

Step 2: Cyclization to form Impurity I

-

Dissolve the intermediate compound (b) obtained from Step 1 in Dimethylformamide (DMF) in a clean reaction vessel.

-

Add phosphoric acid (approx. 0.6 eq relative to the intermediate).

-

Heat the reaction mixture to 110 °C and stir for approximately 2 hours. Monitor the reaction progress by HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add purified water to induce crystallization of the crude product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield the crude Topiroxostat Impurity I.

Detailed Experimental Protocol: Purification

Causality: The crude product contains residual starting materials and potential side products. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating the target impurity with high purity, which is essential for its use as a reference standard.[]

-

Sample Preparation: Dissolve the crude Impurity I in a suitable solvent, such as methanol, to create a concentrated solution.[6]

-

Chromatographic System: Utilize a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: Employ a gradient elution using a binary solvent system, such as dichloromethane and methanol.[6]

-

Elution Program: Develop a gradient program that provides adequate separation of the target peak from other impurities. An example program might run from 5% to 60% methanol over 40-50 minutes.[]

-

Detection: Use a UV detector set at a wavelength where the impurity has strong absorbance, such as 214 nm.[6]

-

Fraction Collection: Collect the fractions corresponding to the main peak of Impurity I.

-

Post-Processing: Combine the pure fractions and remove the solvent by evaporation under reduced pressure. Dry the resulting solid under high vacuum to obtain the final, purified Topiroxostat Impurity I.

Characterization of Topiroxostat Impurity I

Objective

The primary objective of characterization is to unequivocally confirm the chemical structure of the synthesized compound as that of Impurity I and to determine its purity with a high degree of confidence. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical reference standards due to its high resolution and sensitivity.[7]

Caption: Standard workflow for HPLC purity analysis.

The following table outlines a validated HPLC method for the analysis of Impurity I, adapted from relevant literature.[5]

| Parameter | Condition | Rationale |

| Chromatographic Column | Octadecylsilane (C18), 5 µm | Provides excellent retention and separation for aromatic, moderately polar compounds. |

| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) = 20:80 (v/v) | A common reversed-phase mobile phase offering good peak shape and resolution. TFA acts as an ion-pairing agent. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring efficient separation without excessive pressure. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 220 nm | A wavelength suitable for detecting the chromophores present in the impurity structure. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Table 1: HPLC Method Parameters for Impurity I Analysis

| Sample | Retention Time (min) | Peak Area (%) |

| Purified Impurity I | ~8.5 | > 99.5% |

| Known impurities | Separated from main peak | < 0.1% each |

Table 2: Representative HPLC Purity Data for Synthesized Impurity I

Spectroscopic Analysis (Structural Elucidation)

Spectroscopic analysis provides direct evidence of the molecular structure.

Rationale: Mass spectrometry is used to determine the molecular weight of the compound, providing the most fundamental confirmation of its identity.

-

Technique: Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected Result: The analysis should reveal a prominent protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of Impurity I (C₁₃H₈N₆O).

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This "fingerprint" is used to confirm the precise atomic connectivity and overall structure.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be used.

-

Expected ¹H NMR Signals: The spectrum should show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the two different pyridine rings. The integration of these signals should match the number of protons on each ring.

-

Expected ¹³C NMR Signals: The spectrum will display a series of signals corresponding to the 13 carbon atoms in the molecule, including signals for the nitrile (-CN) and carbonyl (C=O) carbons at their characteristic chemical shifts.

| Analysis | Expected Result | Confirmation |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 265.08 | Confirms Molecular Formula: C₁₃H₉N₆O⁺ |

| ¹H NMR | Aromatic protons (7-9 ppm) with expected splitting patterns | Confirms the structure and substitution of the two pyridine rings. |

| ¹³C NMR | ~13 distinct carbon signals, including characteristic nitrile and carbonyl peaks | Confirms the carbon backbone and key functional groups. |

Table 3: Summary of Spectroscopic Data for Structural Confirmation of Impurity I

Discussion and Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis, purification, and comprehensive characterization of Topiroxostat Impurity I (identified as Impurity F). The described synthetic route provides a reliable means of producing this impurity with high purity, which is an indispensable prerequisite for its use as a qualified analytical reference standard.[5]

The causality-driven characterization workflow, combining high-resolution HPLC for purity assessment with MS and NMR for structural elucidation, forms a self-validating system. This ensures that the identity and purity of the reference material are established without ambiguity. The availability of a well-characterized standard for Impurity I is crucial for the development and validation of routine analytical methods used in the quality control of Topiroxostat API.[7][8] It enables accurate quantification of this impurity, ensuring that the final drug product complies with the stringent safety and quality standards set by regulatory authorities. This work underscores the foundational importance of impurity synthesis and characterization in the broader context of pharmaceutical development and manufacturing.

References

-

PubChem. Topiroxostat. National Institutes of Health. [Link]

-

Veeprho. Topiroxostat Impurities and Related Compound. Veeprho. [Link]

- Google Patents. CN108017619B - Topiroxostat impurity and preparation method thereof.

-

Pharmaffiliates. Topiroxostat-impurities. Pharmaffiliates. [Link]

- Google Patents. CN108017619A - A kind of Topiroxostat impurity and preparation method thereof.

- Google Patents. CN105348264A - Synthetic method of topiroxostat.

- Google Patents. CN105301126A - Method for analyzing topiroxostat-related substances.

-

IJFMR. Development and Validation Rp-Hplc Method for the Estimation of Topiroxostat in Its Pharmacetical Dosage Form. International Journal for Multidisciplinary Research. [Link]

-

PharmaCompass. Topiroxostat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

-

RXN Chemicals. Topiroxostat Impurity 1 Manufacturer Supplier. RXN Chemicals. [Link]

-

ResearchGate. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat. ResearchGate. [Link]

-

Patsnap Synapse. What is the mechanism of Topiroxostat?. Patsnap Synapse. [Link]

-

Rui ming Pharmaceutical. Topiroxostat. Rui ming Pharmaceutical. [Link]

-

PMDA. Report on the Deliberation Results. Pharmaceuticals and Medical Devices Agency. [Link]

-

IJPBS. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk an. International Journal of Pharmaceutical and Biological Sciences. [Link]

Sources

- 1. What is the mechanism of Topiroxostat? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. Topiroxostat - Rui ming Pharmaceutical [ruimingpharm-eng.com]

- 5. CN108017619B - Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]

- 6. CN108017619A - A kind of Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]

- 7. ijfmr.com [ijfmr.com]

- 8. CN105301126A - Method for analyzing topiroxostat-related substances - Google Patents [patents.google.com]

An In-Depth Technical Guide to Topiroxostat Impurity I: Chemical Properties and Stability

Executive Summary: Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase, pivotal in the management of hyperuricemia and gout.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy.[] This technical guide provides a comprehensive analysis of a potential Topiroxostat impurity, herein designated as Impurity I, with the putative chemical structure 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridin-4-ol. Due to the limited direct public data on this specific impurity, this document synthesizes information from forced degradation studies of Topiroxostat, established analytical methodologies, and fundamental chemical principles to provide a robust scientific overview for researchers and drug development professionals. The guide covers the impurity's chemical identity, potential formation pathways, detailed analytical protocols for its detection, and an inferred stability profile based on stress testing of the parent drug.

Introduction to Topiroxostat and the Imperative of Impurity Profiling

Topiroxostat: Mechanism and Use

Topiroxostat effectively reduces serum uric acid levels by selectively inhibiting xanthine oxidase, the key enzyme in the purine metabolism pathway that produces uric acid.[2][4] Its chemical name is 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, and it is recognized for its efficacy in patients with gout and hyperuricemia.[1][5] The control over its purity is paramount, as impurities can arise during synthesis or degradation and may impact the drug's safety and therapeutic window.[]

The Significance of Impurity Analysis

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity in a drug substance.[4] Identifying and controlling impurities is essential to:

-

Ensure the safety and efficacy of the final drug product.

-

Understand the degradation pathways of the API, which informs storage conditions and shelf-life.[][4]

-

Develop robust manufacturing processes that minimize impurity formation.

Chemical Identity and Physicochemical Properties of Impurity I

While "Topiroxostat Impurity I" is not a universally standardized name, this guide addresses the structure identified as 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridin-4-ol.

Chemical Structure and Nomenclature

-

IUPAC Name: 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridin-4-ol

-

Core Moieties: The structure consists of a central 1,2,4-triazole ring linked to a pyridine ring and a 4-hydroxypyridine (pyridinol) ring. The key difference from Topiroxostat is the presence of a hydroxyl group (-OH) on one of the pyridine rings instead of a nitrile group (-CN).

Physicochemical Parameters (Estimated)

Direct experimental data for this specific impurity is scarce. The following table summarizes calculated and estimated properties based on its structure.

| Property | Value | Basis |

| Molecular Formula | C₁₂H₉N₅O | Calculated from structure |

| Molecular Weight | 239.24 g/mol | Calculated from structure |

| pKa (Estimated) | ~4-5 (Pyridinol OH), ~8-9 (Triazole NH) | Estimated based on analogous structures (e.g., 4-hydroxypyridine) |

| Solubility | Sparingly soluble in water; soluble in DMSO | Inferred from parent drug solubility and presence of polar -OH group.[1] |

| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of Topiroxostat and related compounds.[1] |

Potential Formation Pathways

Impurities can be process-related (originating from the synthesis) or degradation-related.

Synthesis-Related Formation

The synthesis of Topiroxostat typically involves the reaction of key pyridine-based precursors. Impurity I could potentially arise from the use of a contaminated starting material, specifically 4-hydroxypyridine-2-carbonitrile instead of 4-cyanopyridine, or through a side reaction. A plausible, though hypothetical, pathway is the unintended hydrolysis of an intermediate or starting material's nitrile group during synthesis.

Degradation-Related Formation

Forced degradation studies on Topiroxostat provide critical insights into its stability and how Impurity I might form.[1][6] Topiroxostat is notably susceptible to degradation under alkaline, oxidative, and photolytic stress conditions.[1][7] The formation of Impurity I from the Topiroxostat parent molecule would most likely involve the hydrolysis of the nitrile (-CN) group to a carboxylic acid, which is a known degradation pathway for nitrile-containing compounds, followed by a subsequent transformation. However, a direct oxidative hydroxylation at the pyridine ring under oxidative stress is also a plausible mechanism.

Caption: Proposed degradation of Topiroxostat to Impurity I.

Analytical Methodologies for Identification and Quantification

A robust, stability-indicating analytical method is essential for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[1][6]

Chromatographic Separation: A Step-by-Step HPLC/UPLC Protocol

The following protocol is a representative stability-indicating method adapted from published literature on Topiroxostat analysis, suitable for separating the main component from its potential impurities, including Impurity I.[1][8]

Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for good peak shape and resolution. The acidic pH of the buffer suppresses the ionization of the basic nitrogen atoms in the pyridine and triazole rings, leading to better retention and symmetric peaks. UV detection at 272 nm is selected as it is a wavelength of significant absorbance for Topiroxostat.[1]

Protocol:

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: Agilent Zorbax Bonus RP C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate, with pH adjusted to 3.3 using orthophosphoric acid.[1]

-

Mobile Phase B: Acetonitrile (ACN).

-

Elution Mode: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B at 20:80 (v/v).[1] Note: A gradient elution may be required to resolve all impurities and can be developed starting from a higher aqueous phase percentage.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: 272 nm.[1]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 20 µg/mL.[1]

Caption: HPLC workflow for Topiroxostat impurity analysis.

Spectroscopic Identification

Should an unknown peak be detected at the expected retention time for Impurity I, its identity must be confirmed.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the molecular weight of the impurity. The mass spectrometer would be expected to detect a molecular ion corresponding to the mass of Impurity I (m/z 240.09 for [M+H]⁺).

-

NMR (Nuclear Magnetic Resonance): For definitive structural elucidation, the impurity would need to be isolated, typically using preparative HPLC.[] Subsequent ¹H and ¹³C NMR analysis would confirm the connectivity of the atoms and differentiate it from other isomers.

Stability Profile and Forced Degradation Studies

Forced degradation studies are intentionally aggressive experiments designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[4]

Rationale for Forced Degradation

By subjecting Topiroxostat to harsh conditions (acid, base, oxidation, heat, light), we can predict its long-term stability and understand the circumstances under which impurities like Impurity I might form. This is a requirement under ICH guidelines.[4]

Experimental Protocol for Forced Degradation of Topiroxostat

The following protocol outlines the typical stress conditions applied to Topiroxostat.[1]

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 70°C for 20 minutes.

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at 70°C for 20 minutes.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 70°C for 20 minutes.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 5 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 5 hours.

Summary of Topiroxostat Stability

Published studies consistently show that Topiroxostat is most susceptible to oxidative, alkaline, and photolytic stress, with minimal degradation under acidic and thermal conditions.[1][6][7]

| Stress Condition | Degradation of Topiroxostat | Likelihood of Impurity I Formation | Reference |

| Alkaline (0.1N NaOH) | Significant (~12.3%) | Moderate (Nitrile hydrolysis is base-catalyzed) | [1] |

| Oxidative (3% H₂O₂) | Very Significant (~30.3%) | High (Potential for direct oxidative hydroxylation of the pyridine ring) | [1] |

| Photolytic (UV Light) | Significant (~14.4%) | Moderate (Light can induce oxidative or hydrolytic pathways) | [1] |

| Acidic (0.1N HCl) | Minimal (~1.9%) | Low | [1] |

| Thermal (80°C) | Stable | Very Low | [1] |

This data strongly suggests that any control strategy for Topiroxostat must focus on protecting the API from light, atmospheric oxygen, and alkaline environments to prevent the formation of degradation impurities, including potentially Impurity I.

Risk Assessment and Control Strategy

The presence of any impurity must be assessed for its potential risk and controlled within acceptable limits.

-

Setting Limits: Specification limits for any impurity are typically established based on ICH Q3A/Q3B guidelines, which define thresholds for reporting, identification, and qualification.

-

Control in Manufacturing: To control the formation of Impurity I, manufacturers should:

-

Scrutinize starting materials for any pyridine-4-ol related contaminants.

-

Optimize reaction conditions (pH, temperature) to prevent side reactions or degradation.[]

-

Implement purification steps, such as recrystallization or chromatography, designed to effectively remove this impurity.[]

-

Protect the API and drug product from light and oxygen during manufacturing and storage.[]

-

Conclusion

While Topiroxostat Impurity I, putatively identified as 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridin-4-ol, is not extensively documented, a robust scientific framework for its study can be constructed. Based on its structure and the known degradation behavior of the parent Topiroxostat molecule, it is likely formed under oxidative and alkaline stress conditions. Its detection and quantification can be achieved using a validated, stability-indicating HPLC method. This guide provides the foundational knowledge, protocols, and logical framework necessary for researchers and drug development professionals to effectively investigate, control, and ensure the safety and quality of Topiroxostat by managing this and other potential impurities.

References

-

Kunjir VV, Pawar SJ, Kale AP. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. 2025 Feb; 17(1): 18-24. [Link]

-

Kunjir, V. V. (2025). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk an. International Journal of Pharmaceutical Sciences and Drug Research, 17(1), 18–24. [Link]

-

Pawar, S. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications, 10(2), 85–93. [Link]

-

Kunjir, V. V. (2025, August 4). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form. ResearchGate. [Link]

-

Kunjir, V. V., Pawar, S. J., & Kale, A. P. (2025). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 17(1), 18-24. [Link]

-

Veeprho. (n.d.). Topiroxostat Impurities and Related Compound. Veeprho. [Link]

- Google Patents. (n.d.).

-

Patel, D. B. (2023). Development and Validation Rp-Hplc Method for the Estimation of Topiroxostat in Its Pharmacetical Dosage Form. International Journal for Multidisciplinary Research, 5(4). [Link]

- Google Patents. (n.d.).

Sources

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. veeprho.com [veeprho.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. CN108017619B - Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. CN105301126A - Method for analyzing topiroxostat-related substances - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Identification of Topiroxostat Degradation Products

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of degradation products of Topiroxostat, a selective xanthine oxidoreductase inhibitor. As a critical component of drug development and regulatory compliance, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This document outlines a systematic approach, grounded in scientific principles and regulatory expectations, for conducting forced degradation studies and employing modern analytical techniques to elucidate the structure of potential degradants. This guide is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and formulation development of Topiroxostat.

Introduction: The Imperative for Degradation Profiling of Topiroxostat

Topiroxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme pivotal in the purine metabolism pathway that culminates in the production of uric acid.[1] By inhibiting this enzyme, Topiroxostat effectively reduces serum urate levels, making it a valuable therapeutic agent for hyperuricemia and gout.[2] The chemical structure of Topiroxostat, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyridinecarbonitrile, features several functional groups, including pyridine rings, a triazole ring, and a nitrile group, which may be susceptible to degradation under various environmental conditions.[3]

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Degradation products, even in minute quantities, can potentially exhibit toxicity or reduce the therapeutic effect of the drug. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the performance of forced degradation studies to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] This guide provides the scientific rationale and practical methodologies for identifying the degradation products of Topiroxostat.

Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products. The objective is to accelerate the degradation of the drug substance under conditions more severe than those it would encounter during storage. This approach facilitates the generation of degradation products in a shorter timeframe, enabling their identification and the development of analytical methods capable of resolving them from the parent drug.

Based on published stability-indicating method development studies, Topiroxostat has been shown to be susceptible to degradation under specific stress conditions.[4][] A summary of these findings is presented in Table 1.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation |

| Acid Hydrolysis | 0.1 N HCl | 20 minutes | 70°C | Minimal Degradation (~1.94%)[4] |

| Alkaline Hydrolysis | 0.1 N NaOH | 20 minutes | 70°C | Significant Degradation (~12.33%) [4] |

| Oxidative Degradation | 3% H₂O₂ | 20 minutes | 70°C | Significant Degradation (~30.30%) [4] |

| Thermal Degradation | - | 5 hours | 80°C | Stable[4] |

| Photolytic Degradation | UV light at 254 nm | 5 hours | Ambient | Significant Degradation (~14.44%) [4][] |

Table 1: Summary of Forced Degradation Conditions and Observed Degradation of Topiroxostat

The causality behind these experimental choices lies in systematically probing the reactivity of Topiroxostat's functional groups. The significant degradation observed under alkaline, oxidative, and photolytic conditions suggests that these are the primary pathways of degradation that need to be thoroughly investigated. The relative stability under acidic and thermal conditions indicates a lower propensity for degradation through these routes.

Analytical Workflow for Degradation Product Identification

A robust analytical workflow is essential for the successful separation, detection, and identification of degradation products. The combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for identification is the gold standard in this field.[6]

Sources

- 1. 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinamide | 1992028-94-0 [chemicalbook.com]

- 2. Topiroxostat - Wikipedia [en.wikipedia.org]

- 3. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide [lgcstandards.com]

- 6. 4-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

Foreword: The Imperative of Purity in Xanthine Oxidase Inhibition

Topiroxostat, a potent and selective non-purine xanthine oxidase inhibitor, represents a significant therapeutic advancement in the management of hyperuricemia and gout.[1] Its mechanism, the targeted inhibition of uric acid production, offers a crucial alternative for patients, including those with renal impairment.[2] However, the journey from synthesis to a safe and effective Active Pharmaceutical Ingredient (API) is a rigorous one, paved with the challenges of chemical purity. The complex multi-step synthesis required to construct the 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile structure of Topiroxostat inevitably presents opportunities for the formation of process-related impurities.

This technical guide provides an in-depth exploration of the potential process-related impurities of Topiroxostat. We will dissect a common synthetic pathway, elucidating the mechanistic origins of potential impurities, from unreacted starting materials and intermediates to isomers and by-products. Furthermore, we will present a robust analytical framework for the identification and quantification of these impurities, grounded in established chromatographic techniques and guided by the stringent standards of international regulatory bodies. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of this important therapeutic agent.

Deconstructing the Synthesis: A Map of Potential Impurity Formation

A prevalent synthetic route to Topiroxostat, detailed in patent literature, provides a clear roadmap for identifying potential process-related impurities.[3] This five-step synthesis, beginning with methyl isonicotinate, involves N-oxidation, hydrazinolysis, condensation, cyanation, and cyclization. Each step, with its specific reagents and conditions, is a potential source of impurities.

The Synthetic Pathway

The synthesis can be summarized as follows:

-

N-Oxidation: Methyl isonicotinate is oxidized to methyl isonicotinate N-oxide.

-

Hydrazinolysis: The N-oxide ester is reacted with hydrazine hydrate to form isoniazid N-oxide.

-

Condensation: Isoniazid N-oxide is condensed with 4-cyanopyridine to yield an intermediate, 4-(2-(imino(pyridin-4-yl)methyl)hydrazinecarbonyl)pyridine N-oxide.

-

Cyanation: The pyridine N-oxide ring is cyanated to introduce the nitrile group, forming 2-cyano-N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide.

-

Cyclization: The final triazole ring is formed through an acid-catalyzed cyclization to yield Topiroxostat.

This synthetic journey is visually represented in the following workflow diagram.

Caption: A simplified workflow of a common synthetic route for Topiroxostat.

Categorization and Mechanistic Insights into Potential Impurities

Process-related impurities in Topiroxostat can be logically categorized based on their point of origin in the synthesis. Understanding the chemistry at each stage allows us to predict and rationalize the formation of these undesired compounds.

The most straightforward class of process impurities are residual starting materials and intermediates that are carried through the synthetic sequence. Inefficient purification at each step can lead to their presence in the final API.

-

Methyl Isonicotinate & 4-Cyanopyridine: The primary building blocks of the Topiroxostat molecule.[4] Their presence in the final product indicates incomplete reaction or inadequate purification.

-

Methyl Isonicotinate N-Oxide, Isoniazid N-Oxide, and other Intermediates: Each intermediate in the synthetic pathway is a potential impurity if the subsequent reaction does not proceed to completion.

Side reactions, particularly those involving isomeric starting materials or reagents, can lead to the formation of impurities that are structurally very similar to the final API, making their separation challenging.

A notable example is Topiroxostat Impurity F . Patent literature reveals that this impurity can be synthesized from 2,6-dicyanopyridine , a positional isomer of a key synthetic precursor.[5] This suggests that Impurity F is likely a positional isomer of Topiroxostat where the triazole ring is connected to the 2-cyanopyridine moiety at a different position.

Caption: Postulated formation of Topiroxostat Impurity F from an isomeric starting material.

Topiroxostat, like many complex organic molecules, can degrade under various stress conditions such as exposure to acid, base, oxidants, light, or heat.[6][7] These degradation products represent a critical class of impurities that must be controlled.

-

Hydrolytic Degradation: The nitrile group in Topiroxostat is susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid or amide derivatives.

-

4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinic Acid: Formed by the complete hydrolysis of the nitrile group.

-

4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinamide: The product of partial hydrolysis of the nitrile group.

-

-

Oxidative Degradation: The pyridine rings in the Topiroxostat molecule are potential sites for oxidation, particularly N-oxidation.

Analytical Control Strategy: A Framework for Impurity Profiling

A robust analytical strategy is paramount for the detection, identification, and quantification of process-related impurities in Topiroxostat. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this strategy, offering the necessary resolution and sensitivity.[10][11]

Summary of Potential Process-Related Impurities

The following table summarizes the key potential impurities discussed, their likely origin, and their chemical formula and molecular weight.

| Impurity Name/Type | Potential Origin | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-Cyanopyridine | Starting Material | C₆H₄N₂ | 104.11 |

| Methyl Isonicotinate | Starting Material | C₇H₇NO₂ | 137.14 |

| Isoniazid N-Oxide | Intermediate | C₆H₇N₃O₂ | 153.14 |

| Topiroxostat Impurity F | Isomeric By-product | C₁₃H₈N₆ | 248.25 |

| 4-(...)-picolinic Acid | Hydrolytic Degradation | C₁₃H₉N₅O₂ | 267.25 |

| 4-(...)-picolinamide | Hydrolytic Degradation | C₁₃H₁₀N₆O | 266.26 |

| Topiroxostat N-Oxide | Oxidative Degradation | C₁₃H₈N₆O | 264.25 |

Experimental Protocol: A Stability-Indicating HPLC Method

The following protocol outlines a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable of separating Topiroxostat from its key process-related impurities and degradation products. This method is a composite of best practices found in the literature.[7][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Topiroxostat and its process-related impurities.

Materials and Reagents:

-

Topiroxostat Reference Standard

-

Reference standards for known impurities (if available)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Instrument: HPLC system with a UV/PDA detector.

-

Column: Agilent Zorbax Bonus RP C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.3 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Topiroxostat reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration of 100 µg/mL.

-

Sample Solution: Accurately weigh and dissolve the Topiroxostat API sample in the diluent to obtain a concentration of 1 mg/mL.

-

Spiked Sample Solution: Prepare a sample solution as above and spike with known concentrations of impurity reference standards to confirm peak identification and resolution.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Topiroxostat API.[13]

-

Acid Hydrolysis: Reflux sample in 0.1 N HCl.

-

Base Hydrolysis: Reflux sample in 0.1 N NaOH.

-

Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid sample to heat (e.g., 80°C).

-

Photolytic Degradation: Expose sample to UV light (e.g., 254 nm).

Analyze all stressed samples using the developed HPLC method to demonstrate that degradation products are resolved from the main peak and from each other.

Caption: A workflow for the HPLC analysis of Topiroxostat and its impurities.

Regulatory Framework and Impurity Qualification

The control of impurities in new drug substances is governed by the guidelines of the International Council for Harmonisation (ICH).[14] Specifically, ICH Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities.[15]

ICH Thresholds for Impurities

The action required for a given impurity is determined by its concentration relative to established thresholds, which are dependent on the maximum daily dose of the drug.[3][16]

-

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at or above which an impurity's structure must be elucidated.[17]

-

Qualification Threshold: The level at or above which an impurity must be qualified, meaning its biological safety must be established.[16]

The following table outlines the ICH Q3A thresholds for a hypothetical maximum daily dose of Topiroxostat.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI: Total Daily Intake |

Qualification of Impurities

An impurity is considered qualified if its level in the API is at or below the level present in batches of the drug substance used in pivotal clinical trials or toxicology studies.[16] If a new impurity appears or an existing impurity exceeds its qualified level, further safety data is required. This underscores the importance of a consistent and well-controlled manufacturing process.

Conclusion: A Commitment to Quality

The synthesis of Topiroxostat, while elegant, presents a landscape of potential process-related impurities that must be navigated with scientific rigor. A deep understanding of the synthetic pathway, coupled with a proactive approach to identifying and controlling potential impurities, is fundamental to ensuring the quality and safety of the final API. The implementation of a robust, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity. By adhering to the principles outlined in this guide, researchers and manufacturers can confidently address the analytical challenges posed by Topiroxostat impurities, ultimately delivering a high-quality therapeutic agent to patients in need.

References

- CN105348264A - Synthetic method of topiroxostat - Google P

-

ICH Q3B(R2) Impurities in New Drug Products - gmp-compliance.org. (URL: [Link])

-

ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (URL: [Link])

-

Topiroxostat | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Quality Guidelines - ICH. (URL: [Link])

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (URL: [Link])

-

Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (URL: [Link])

-

Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk an. (URL: [Link])

-

IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. (URL: [Link])

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (URL: [Link])

-

Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review - ResearchGate. (URL: [Link])

-

Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form - IMSEAR Repository. (URL: [Link])

-

Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form. (URL: [Link])

-

Development and Validation Rp-Hplc Method for the Estimation of Topiroxostat in Its Pharmacetical Dosage Form - IJFMR. (URL: [Link])

-

Development and Validation of Stability Indicating of RP-HPLC Method for - Ijaresm. (URL: [Link])

-

Topiroxostat-impurities - Pharmaffiliates. (URL: [Link])

-

Crystal structure and X-ray powder diffraction data for two solid-state forms of topiroxostat. (URL: [Link])

-

Topiroxostat Impurities and Related Compound - Veeprho. (URL: [Link])

- CN108017619B - Topiroxostat impurity and preparation method thereof - Google P

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])

-

A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives - ResearchGate. (URL: [Link])

-

What is the mechanism of Topiroxostat? - Patsnap Synapse. (URL: [Link])

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC - NIH. (URL: [Link])

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])

-

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide - PMC - NIH. (URL: [Link])

-

Topiroxostat | C13H8N6 | CID 5288320 - PubChem - NIH. (URL: [Link])

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (URL: [Link])

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (URL: [Link])

-

Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat - ChemRxiv. (URL: [Link])

Sources

- 1. What is the mechanism of Topiroxostat? [synapse.patsnap.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. nbinno.com [nbinno.com]

- 5. CN108017619B - Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijfmr.com [ijfmr.com]

- 11. Development and Validation of Stability Indicating of RP-HPLC Method for [ijaresm.com]

- 12. ijpsdronline.com [ijpsdronline.com]

- 13. researchgate.net [researchgate.net]

- 14. ICH Official web site : ICH [ich.org]

- 15. jpionline.org [jpionline.org]

- 16. lejan-team.com [lejan-team.com]

- 17. database.ich.org [database.ich.org]

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to Topiroxostat Impurity I

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the meticulous identification, characterization, and control of impurities are paramount to ensuring the safety and efficacy of a drug product. This technical guide delves into the specifics of a notable impurity associated with Topiroxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.[1] This document will serve as a comprehensive resource, providing in-depth information on the chemical identity, potential synthetic origins, and analytical methodologies for a key related compound, often referred to as Topiroxostat Impurity I.

While the nomenclature of pharmaceutical impurities can vary between manufacturers and in scientific literature, this guide will focus on the compound chemically identified as 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid . This specific entity has been designated as "Topiroxostat Impurity 1" by some commercial suppliers of reference standards.[2][3][4]

Core Identification and Physicochemical Properties

A foundational aspect of managing any impurity is its unambiguous identification. The key identifiers for Topiroxostat Impurity I are summarized in the table below.

| Identifier | Value | Source(s) |

| Chemical Name | 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid | [2][3] |

| CAS Number | 2044702-36-3 | [2][3][4][5] |

| Molecular Formula | C₁₃H₉N₅O₂ | [2][3][4] |

| Molecular Weight | 267.25 g/mol | [3][4] |

Understanding these fundamental properties is the first step in developing robust analytical methods for detection and control.

Genesis of an Impurity: Potential Formation Pathways

Topiroxostat synthesis often involves the condensation of key intermediates to form the central 1,2,4-triazole ring.[7] One plausible pathway for the formation of Impurity I is the hydrolysis of the nitrile group (-CN) of Topiroxostat to a carboxylic acid group (-COOH). This transformation could potentially occur under certain conditions during the synthesis, purification, or even storage of the API if exposed to acidic or basic environments and moisture.

Another possibility is the use of a starting material or intermediate that already contains a carboxylic acid or a precursor group that is subsequently converted to a carboxylic acid. For instance, if a picolinic acid derivative is used as a starting material instead of a picolinonitrile derivative, it could lead to the formation of this impurity.

The following diagram illustrates a conceptual pathway for the formation of Topiroxostat and the potential point of emergence for Impurity I.

Caption: Potential pathways for the formation of Topiroxostat Impurity I.

Analytical Control and Methodologies: A Proactive Approach

The control of impurities is a critical aspect of drug development and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which outline the thresholds for reporting, identification, and qualification of impurities.[8][9][10]

For a typical drug substance, manufacturer specifications often limit individual unspecified impurities to not more than 0.10% and any single identified related compound to 0.20% or lower, with total impurities not exceeding 0.50%.[1]

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of Topiroxostat and its related substances.[11][12][13] A robust, stability-indicating HPLC method is essential for routine quality control and stability studies.

Illustrative HPLC Method for Topiroxostat and Related Substances

While a specific validated method for the quantification of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid is not publicly detailed, a general approach based on published methods for Topiroxostat can be outlined. The development and validation of such a method should adhere to ICH guidelines.[14][15]

Step-by-Step Protocol:

-

Chromatographic System:

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Column Temperature: Typically maintained between 25°C and 35°C.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: An aqueous buffer, for example, a phosphate buffer adjusted to a specific pH.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

Gradient Elution: A gradient program is generally employed to ensure the separation of the main component from all potential impurities with varying polarities. The gradient would typically start with a higher percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

-

-

Sample and Standard Preparation:

-

Standard Solution: A reference standard of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid is required at a known concentration.

-

Sample Solution: The Topiroxostat API is dissolved in a suitable diluent (e.g., a mixture of water and organic solvent) to a specified concentration.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The retention times of the peaks in the sample chromatogram are compared with those of the reference standards.

-

Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the certified reference standard.

-

Causality in Method Development:

The choice of a C18 column is based on its versatility and effectiveness in separating compounds with moderate polarity like Topiroxostat and its impurities. Gradient elution is crucial because of the potential for a wide range of impurity polarities; an isocratic method might not provide adequate resolution for all components. The selection of the detection wavelength is based on the UV absorption maxima of the analytes to ensure high sensitivity.

Conclusion: A Commitment to Purity and Safety

The effective control of impurities is a non-negotiable aspect of modern drug development. For a drug like Topiroxostat, understanding the profile of its related substances, such as 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid, is fundamental. This guide has provided a detailed overview of the identity, potential formation pathways, and analytical strategies for this specific impurity. By employing robust analytical methodologies and adhering to stringent regulatory guidelines, pharmaceutical scientists can ensure the quality, safety, and efficacy of Topiroxostat for patients suffering from hyperuricemia and gout.[]

References

-

Veeprho. (n.d.). Topiroxostat Impurities and Related Compound. Retrieved from [Link]

-

Watson International. (n.d.). Topiroxostat Impurity 1 CAS 2044702-36-3. Retrieved from [Link]

- Chengdu Miracle Pharmaceutical Co., Ltd. (2020). Topiroxostat impurity and preparation method thereof (Patent No. CN108017619B). Google Patents.

- Patel, D. B., et al. (2022). Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

-

Pharmaffiliates. (n.d.). 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid. Retrieved from [Link]

-

ICH. (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Topiroxostat-impurities. Retrieved from [Link]

- Jadhav, S. B., et al. (2024). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form. Research Journal of Pharmacy and Technology, 17(8), 3539-3545.

- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2016). Synthetic method of topiroxostat (Patent No. CN105348264A). Google Patents.

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

- Suzhou Highfine Biotech Co., Ltd. (2016). Method for analyzing topiroxostat-related substances (Patent No. CN105301126A). Google Patents.

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Jadhav, S. B., et al. (2024). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form. ResearchGate. Retrieved from [Link]

-

ICH. (2006). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

- Kumar, A., et al. (2021). Development and Validation Rp-Hplc Method for the Estimation of Topiroxostat in Its Pharmacetical Dosage Form. International Journal for Modern Trends in Science and Technology, 7(10), 123-130.

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. watson-int.com [watson-int.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Topiroxostat Impurity | 2044702-36-3 [chemicalbook.com]

- 7. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. database.ich.org [database.ich.org]

- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 11. CN105301126A - Method for analyzing topiroxostat-related substances - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. ijfmr.com [ijfmr.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsdronline.com [ijpsdronline.com]

Spectroscopic Elucidation of Topiroxostat Impurity I: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the exhaustive characterization of impurities is not merely a regulatory hurdle but a scientific necessity. It is fundamental to ensuring the safety, efficacy, and quality of the final drug product. Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties. Therefore, a deep understanding of their structure and behavior is paramount. This guide provides an in-depth technical analysis of Topiroxostat Impurity I, a process-related impurity of the xanthine oxidase inhibitor, Topiroxostat. Through a detailed examination of its spectroscopic data, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for its identification, quantification, and control.

Introduction to Topiroxostat and the Significance of Impurity I

Topiroxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme pivotal in the purine metabolism pathway that culminates in the production of uric acid.[1] By inhibiting this enzyme, Topiroxostat effectively reduces serum uric acid levels, making it a valuable therapeutic agent for the management of hyperuricemia and gout.[1][2]

During the synthesis of Topiroxostat, various related substances can be formed. One such process-related impurity has been designated as Topiroxostat Impurity I. Based on available data from chemical suppliers, Topiroxostat Impurity I is identified as 4-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid .[3][4] The presence of this impurity must be strictly controlled to ensure the quality and safety of the Topiroxostat active pharmaceutical ingredient (API).[5]

Chemical Structure of Topiroxostat Impurity I:

-

IUPAC Name: 4-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid

The structural difference between Topiroxostat and Impurity I lies in the substituent on one of the pyridine rings. In Topiroxostat, this is a nitrile group (-CN), whereas in Impurity I, it is a carboxylic acid group (-COOH). This seemingly minor modification can significantly alter the physicochemical properties of the molecule, including its polarity, solubility, and potential for intermolecular interactions.

Mass Spectrometry (MS) Analysis of Topiroxostat Impurity I

Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities, providing vital information about the molecular weight and fragmentation pattern of the analyte.

Predicted Mass Spectrometric Data

While experimental data is not publicly available, a predictive analysis based on the structure of 4-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid allows for the anticipation of its mass spectrometric behavior.

| Parameter | Predicted Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive and Negative |

| [M+H]⁺ (Positive Mode) | m/z 268.08 |

| [M-H]⁻ (Negative Mode) | m/z 266.06 |

| Major Predicted Fragments | m/z 224, 196, 169, 123, 105, 78 |